1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
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Overview
Description
1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 4-bromo-2-fluorophenyl group
Preparation Methods
The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluorobenzenesulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines:
Similar Compounds: Examples include 1-(phenylsulfonyl)pyrrolidine and 1-(4-chlorophenylsulfonyl)pyrrolidine.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVBSFXREBRVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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